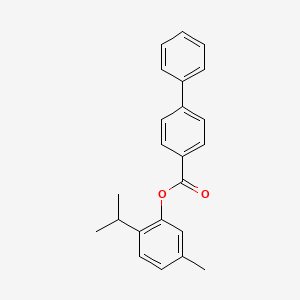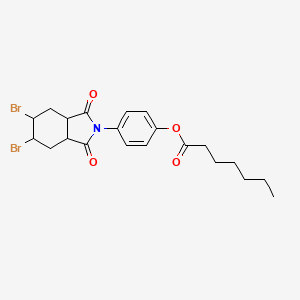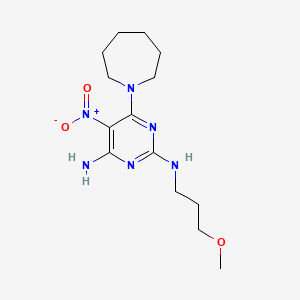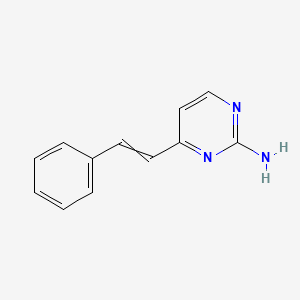
5-Methyl-2-(propan-2-yl)phenyl biphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that belongs to the class of phenyl carboxylates This compound is characterized by the presence of an isopropyl group and a methyl group attached to a phenyl ring, which is further connected to a biphenyl structure with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of 2-isopropyl-5-methylphenol with [1,1’-biphenyl]-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as distillation and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ISOPROPYL-5-METHYLPHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its effects are mediated through the binding to active sites of enzymes or receptors, leading to alterations in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-ISOPROPYL-5-METHYLPHENOL: Known for its antimicrobial and antioxidant properties.
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Used as an intermediate in organic synthesis.
2-ISOPROPYL-5-METHYLBENZOIC ACID: Exhibits similar chemical properties and applications.
Uniqueness
Its biphenyl structure enhances its stability and allows for diverse chemical modifications .
Properties
Molecular Formula |
C23H22O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H22O2/c1-16(2)21-14-9-17(3)15-22(21)25-23(24)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-16H,1-3H3 |
InChI Key |
WIZVKNOUIYOAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)

![N-{2,2,2-trichloro-1-[({4-[(Z)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12462638.png)

![Propan-2-yl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462656.png)
![2-(4-Fluorophenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B12462661.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462668.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12462683.png)
![ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)
![N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide](/img/structure/B12462692.png)

